

Spectroscopic Unveiling of Ethyl 1H-benzo[d]imidazole-7-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 1H-benzo[d]imidazole-7-carboxylate*

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This technical guide provides a detailed exploration of the spectroscopic characteristics of **Ethyl 1H-benzo[d]imidazole-7-carboxylate**, a significant heterocyclic compound within the landscape of medicinal chemistry and materials science. While a complete set of experimentally-derived spectra for this specific isomer is not readily available in published literature, this document, grounded in established principles of spectroscopic interpretation and comparative data from closely related isomers, serves as an authoritative resource for researchers, scientists, and professionals in drug development. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural nuances that define this molecule.

Molecular Structure and Spectroscopic Significance

The unique arrangement of the ethyl carboxylate group at the 7-position of the benzimidazole core profoundly influences its electronic environment and, consequently, its spectroscopic signature. Understanding these spectral fingerprints is paramount for unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for **Ethyl 1H-benzo[d]imidazole-7-carboxylate** are not publicly documented, we can predict the salient features based on the analysis of related, well-characterized benzimidazole carboxylate isomers.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the benzene ring, the lone proton on the imidazole ring, and the protons of the ethyl group. The substitution at the 7-position will induce a specific splitting pattern for the aromatic protons, allowing for its differentiation from other isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for **Ethyl 1H-benzo[d]imidazole-7-carboxylate**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-2	~8.2	Singlet (s)	-	The isolated proton on the imidazole ring, typically downfield.
H-4	~7.9	Doublet (d)	~8.0	Ortho-coupled to H-5, deshielded by the adjacent carboxyl group.
H-5	~7.3	Triplet (t)	~7.8	Coupled to both H-4 and H-6.
H-6	~7.7	Doublet (d)	~7.6	Ortho-coupled to H-5.
-OCH ₂ CH ₃	~4.4	Quartet (q)	~7.1	Methylene protons of the ethyl ester, coupled to the methyl protons.
-OCH ₂ CH ₃	~1.4	Triplet (t)	~7.1	Methyl protons of the ethyl ester, coupled to the methylene protons.
N-H	~12-13	Broad Singlet (br s)	-	The labile proton on the imidazole nitrogen, often broad and downfield.

Note: Predicted values are based on additive chemical shift rules and comparison with isomers such as methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates[1][2] and ethyl 4-(1H-benzo[d]imidazol-2-yl) benzoate[3][4]. The exact chemical shifts are solvent-dependent.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will complement the ^1H NMR data, providing information on all carbon atoms in the molecule, including the quaternary carbons.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Ethyl 1H-benzo[d]imidazole-7-carboxylate**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	~166	Carbonyl carbon of the ethyl ester.
C-2	~142	Carbon of the imidazole ring between the two nitrogens.
C-3a	~140	Bridgehead carbon adjacent to the benzene ring.
C-7a	~135	Bridgehead carbon adjacent to the benzene ring.
C-4	~125	Aromatic carbon ortho to the carboxyl group.
C-5	~124	Aromatic carbon meta to the carboxyl group.
C-6	~120	Aromatic carbon para to the carboxyl group.
C-7	~115	Aromatic carbon bearing the carboxyl group.
-OCH ₂ CH ₃	~61	Methylene carbon of the ethyl ester.
-OCH ₂ CH ₃	~14	Methyl carbon of the ethyl ester.

Note: These predictions are informed by data from related structures, such as methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, where the carbonyl carbon appears around 165.5–167.1 ppm[1][2].

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation.

Workflow for NMR Analysis

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Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. The IR spectrum of **Ethyl 1H-benzo[d]imidazole-7-carboxylate** is expected to show prominent absorption bands corresponding to the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for **Ethyl 1H-benzo[d]imidazole-7-carboxylate**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
N-H Stretch	3300-3100	Medium, Broad	Characteristic of the N-H bond in the imidazole ring.
Aromatic C-H Stretch	3100-3000	Medium	Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch	3000-2850	Medium	Stretching vibrations of the C-H bonds in the ethyl group.
C=O Stretch (Ester)	~1710	Strong	The prominent carbonyl stretch of the ethyl ester. For comparison, a C=O stretch was observed at 1708 cm ⁻¹ for a related methyl 6-carboxylate derivative ^{[1][2]} .
C=N Stretch	~1620	Medium	Stretching vibration of the C=N bond within the imidazole ring.
Aromatic C=C Stretch	1600-1450	Medium-Strong	Skeletal vibrations of the benzene and imidazole rings.
C-O Stretch (Ester)	1300-1100	Strong	Asymmetric and symmetric stretching of the C-O-C linkage of the ester.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

- Instrument Preparation: Ensure the ATR crystal is clean.
- Background Scan: Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

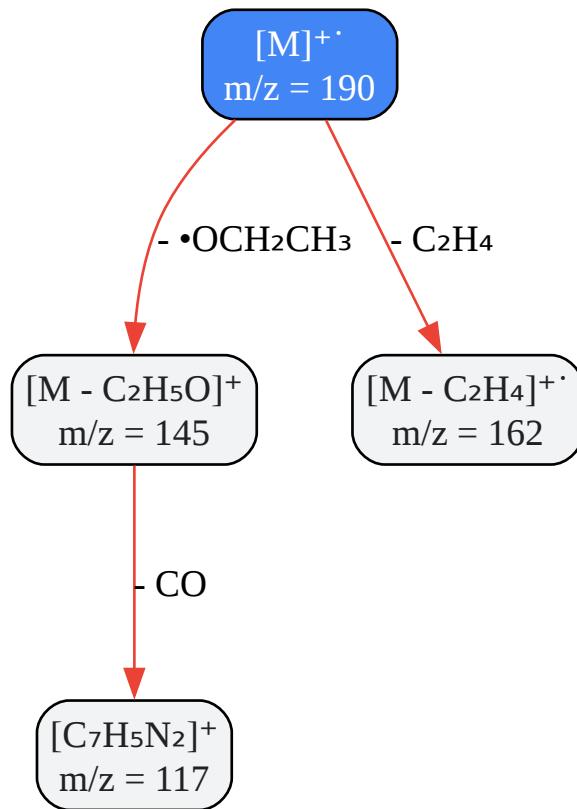
Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of **Ethyl 1H-benzo[d]imidazole-7-carboxylate** (Molecular Weight: 190.20 g/mol) is expected to show a prominent molecular ion peak (M^+) at m/z 190. Subsequent fragmentation is likely to involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl ester group.

Table 4: Predicted Key Fragments in the Mass Spectrum of **Ethyl 1H-benzo[d]imidazole-7-carboxylate**

m/z	Proposed Fragment	Rationale
190	$[\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2]^{+ \cdot} (\text{M}^{+})$	Molecular ion.
162	$[\text{M} - \text{C}_2\text{H}_4]^{+ \cdot}$	Loss of ethene via McLafferty rearrangement.
145	$[\text{M} - \text{OCH}_2\text{CH}_3]^{+ \cdot}$	Loss of the ethoxy radical.
117	$[\text{M} - \text{COOCH}_2\text{CH}_3]^{+ \cdot}$	Loss of the entire ethyl carboxylate group.

Proposed Fragmentation Pathway

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Caption: A plausible EI fragmentation pathway for **Ethyl 1H-benzo[d]imidazole-7-carboxylate**.

Experimental Protocol for MS Data Acquisition

A typical protocol for acquiring an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system is as follows:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by a beam of high-energy electrons (typically 70 eV for EI).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of **Ethyl 1H-benzo[d]imidazole-7-carboxylate**. By leveraging established spectroscopic principles and comparative data from its isomers, we have constructed a detailed and scientifically grounded overview of its expected NMR, IR, and MS characteristics. This guide is intended to be a valuable resource for scientists, enabling them to identify and characterize this important molecule, and to provide a solid foundation for future experimental work that will undoubtedly confirm and refine these predictions.

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